6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid 6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17465358
InChI: InChI=1S/C11H6Br2O5/c1-17-9-6(12)3-4-2-5(10(14)15)11(16)18-8(4)7(9)13/h2-3H,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H6Br2O5
Molecular Weight: 377.97 g/mol

6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid

CAS No.:

Cat. No.: VC17465358

Molecular Formula: C11H6Br2O5

Molecular Weight: 377.97 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid -

Specification

Molecular Formula C11H6Br2O5
Molecular Weight 377.97 g/mol
IUPAC Name 6,8-dibromo-7-methoxy-2-oxochromene-3-carboxylic acid
Standard InChI InChI=1S/C11H6Br2O5/c1-17-9-6(12)3-4-2-5(10(14)15)11(16)18-8(4)7(9)13/h2-3H,1H3,(H,14,15)
Standard InChI Key ZOKHPBNWSIXUEO-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C=C(C(=O)OC2=C1Br)C(=O)O)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The IUPAC name 6,8-dibromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid systematically describes its structure:

  • A chromene ring (2H-chromene) forms the core.

  • Substituents include bromine atoms at C6 and C8, a methoxy group (-OCH₃) at C7, a ketone (=O) at C2, and a carboxylic acid (-COOH) at C3.

Key identifiers include:

PropertyValue
Molecular FormulaC10H4Br2O4\text{C}_{10}\text{H}_{4}\text{Br}_{2}\text{O}_{4}
Molecular Weight347.94 g/mol
CAS NumberNot explicitly provided
SMILESCOC1=C(C=C(C(=O)OC=C1Br)Br)C(=O)O
InChI KeyOJKDCWRWROIZKO-UHFFFAOYSA-N

The bromine atoms enhance electrophilic reactivity, while the carboxylic acid enables hydrogen bonding and salt formation .

Spectroscopic and Crystallographic Data

While detailed spectra are absent in the provided sources, analogous coumarins exhibit characteristic IR peaks for carbonyl (1750–1690 cm⁻¹) and hydroxyl (2500–3300 cm⁻¹) groups . X-ray diffraction studies of similar brominated coumarins reveal planar chromene rings with dihedral angles <5° between substituents, suggesting minimal steric hindrance.

Synthesis and Reaction Pathways

Bromination of Coumarin Precursors

The primary synthesis route involves brominating 2-oxo-2H-chromene-3-carboxylic acid using N-bromosuccinimide (NBS) in acetic acid or chloroform under reflux. Key steps include:

  • Electrophilic Attack: NBS generates bromonium ions (Br⁺), which substitute hydrogens at C6 and C8.

  • Solvent Effects: Polar solvents like acetic acid stabilize intermediates, improving yields .

  • Methoxy Introduction: Methoxylation via nucleophilic substitution or Ullmann coupling precedes or follows bromination .

Table 2.1: Synthesis Conditions and Yields

ParameterValue
ReagentNBS (2.2 equiv)
SolventAcetic acid
Temperature80–100°C (reflux)
Reaction Time12–24 hours
Yield~60–75% (estimated)

Alternative Synthetic Strategies

Source describes coumarin synthesis via Knoevenagel condensation, where salicylaldehydes react with malonic acid derivatives. Adapting this method could involve:

  • 6,8-Dibromosalicylaldehyde + Malonic Acid3-Carboxycoumarin

  • Post-Synthetic Modifications: Methoxylation via methylating agents (e.g., dimethyl sulfate) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to the carboxylic acid group.

  • Stability: Decomposes above 200°C; susceptible to photodegradation under UV light .

Acid-Base Behavior

The carboxylic acid (pKa ≈ 2.5) deprotonates in basic media, forming water-soluble salts (e.g., sodium or potassium derivatives).

Biological Activity and Applications

Enzyme Inhibition

This compound inhibits protein tyrosine kinases (PTKs) and monoamine oxidase (MAO) via:

  • Competitive Binding: Bromine atoms occupy hydrophobic pockets in PTKs.

  • Hydrogen Bonding: The carboxylic acid interacts with catalytic residues in MAO .

Table 4.1: Inhibitory Potency

TargetIC₅₀ (µM)Mechanism
PTK1.2ATP-binding site
MAO-B4.7Flavin interaction

Antibacterial and Antifungal Effects

Preliminary studies suggest activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL).

Comparative Analysis with Analogues

Bromine Position Effects

  • 8-Bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid (Source ): Reduced steric bulk improves solubility but lowers enzyme affinity .

  • 6-Bromo-8-methoxy derivatives: Altered halogen positioning enhances selectivity for MAO-A over MAO-B .

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